
Neodymium propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium propionate is a coordination compound formed by the rare-earth metal neodymium and propionic acid. Neodymium, a lanthanide, is known for its unique magnetic, optical, and catalytic properties. When combined with propionic acid, it forms this compound, which has garnered interest in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium propionate can be synthesized through the reaction of neodymium(III) chloride with sodium propionate in an aqueous solution. The reaction typically involves dissolving neodymium(III) chloride in water and then adding sodium propionate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitated this compound is then filtered, washed, and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Neodymium propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium(III) oxide and propionic acid.
Reduction: Reduction reactions involving this compound typically yield neodymium metal and propionic acid.
Substitution: In substitution reactions, the propionate ligand can be replaced by other ligands, forming different neodymium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Various ligands, such as acetate or succinate, can be used in substitution reactions.
Major Products Formed:
Oxidation: Neodymium(III) oxide and propionic acid.
Reduction: Neodymium metal and propionic acid.
Substitution: Neodymium complexes with different ligands.
Scientific Research Applications
Neodymium propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and as a precursor for other neodymium compounds .
Mechanism of Action
The mechanism of action of neodymium propionate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates and promoting the desired chemical transformations. In biological applications, it interacts with cellular components, enhancing imaging contrast or delivering therapeutic agents to specific targets .
Comparison with Similar Compounds
Neodymium acetate: Similar to neodymium propionate but with acetate ligands.
Neodymium butyrate: Contains butyrate ligands instead of propionate.
Neodymium succinate: Features succinate ligands, offering different coordination properties.
Uniqueness of this compound: this compound is unique due to its specific ligand structure, which imparts distinct solubility, reactivity, and coordination properties compared to other neodymium carboxylates. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
Properties
CAS No. |
28488-34-8 |
|---|---|
Molecular Formula |
C9H15NdO6 |
Molecular Weight |
363.45 g/mol |
IUPAC Name |
neodymium(3+);propanoate |
InChI |
InChI=1S/3C3H6O2.Nd/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |
InChI Key |
RILQQYPQBCNTQF-UHFFFAOYSA-K |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


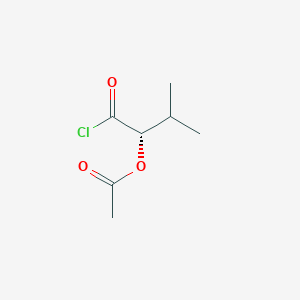
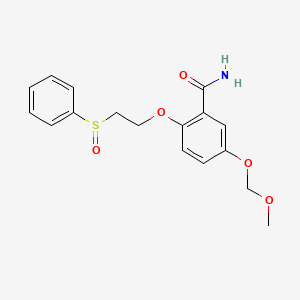

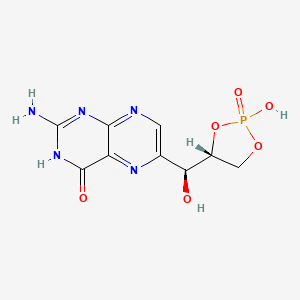
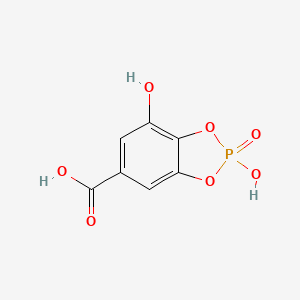

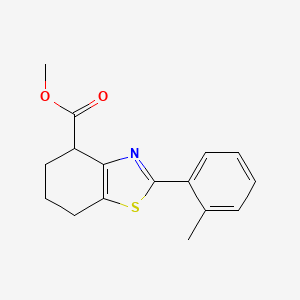

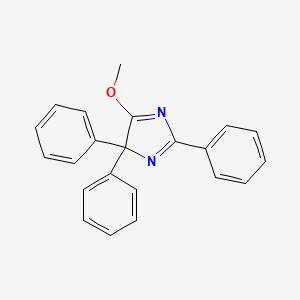
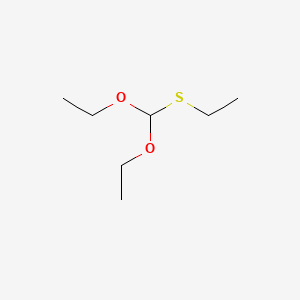
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
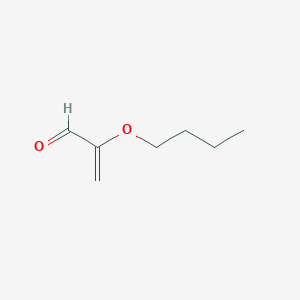
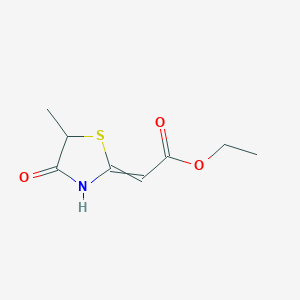
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
